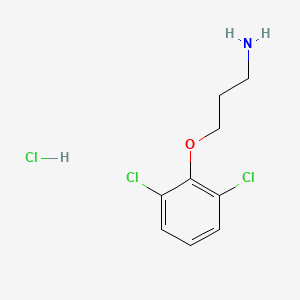

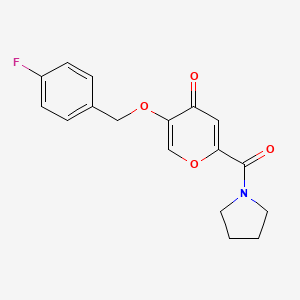

![molecular formula C23H20N6O3 B3014207 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide CAS No. 941971-14-8](/img/structure/B3014207.png)

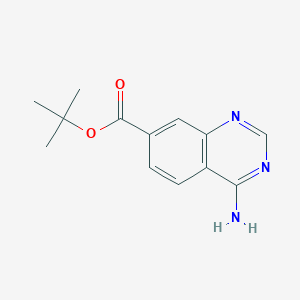

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide" is a complex organic molecule that is likely to be a part of a class of compounds with significant biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrazolo and pyrimidin-based structures and their biological activities. For instance, pyrazolo[1,5-a]pyrimidin derivatives have been shown to inhibit cathepsins B and K, which are enzymes involved in various physiological and pathological processes . Additionally, pyrazole carboxamide chalcone hybrids have demonstrated antibacterial, anti-inflammatory, and antioxidant activities . Furthermore, pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been identified as potent antitubercular agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that typically start from simple precursors. For example, the synthesis of pyrazolo[1,5-a]pyrimidin derivatives involves cyclocondensation, hydrolysis, and amidation steps . These methods could potentially be adapted for the synthesis of the compound , with the understanding that the specific substituents on the pyrazolo and pyrimidin rings would require tailored synthetic routes.

Molecular Structure Analysis

The molecular structure of pyrazolo and pyrimidin derivatives is characterized by the presence of multiple ring systems that can interact with biological targets. The presence of amide groups suggests the possibility of hydrogen bonding, while aromatic substituents may contribute to pi-pi interactions . These structural features are important for the binding affinity and specificity of the compounds to their respective biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. The amide bond is typically stable, but the presence of other reactive groups like esters or ketones could undergo hydrolysis or condensation reactions under certain conditions . The specific reactivity of "5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide" would depend on its precise functional groups and the chemical environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The presence of aromatic rings suggests a certain degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes . The amide linkage could contribute to the compound's stability and solubility in polar solvents. The exact properties of the compound would need to be determined experimentally.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A significant portion of the research on this compound revolves around its synthesis and subsequent biological evaluation. Studies have shown that derivatives of pyrazolopyrimidine, including the compound , exhibit promising anticancer and anti-inflammatory properties. These compounds are synthesized through various chemical reactions, demonstrating their versatility in creating potential therapeutic agents (Rahmouni et al., 2016; Abdallah & Elgemeie, 2022). The synthesized compounds have been evaluated for their cytotoxic activities against various cancer cell lines and for their ability to inhibit key enzymes involved in inflammatory processes.

Antimicrobial Activity

The antimicrobial potential of pyrazolopyrimidine derivatives has also been explored, with studies indicating that these compounds exhibit significant activity against a range of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Vijaya Laxmi et al., 2012; Gouda et al., 2010).

Potential in Treating Tuberculosis

Another significant area of application for this compound and its derivatives is in the treatment of tuberculosis. Compounds with a pyrazolopyrimidine backbone have been found to exhibit potent activity against Mycobacterium tuberculosis, including drug-resistant strains, making them promising candidates for developing new antitubercular therapies (Tang et al., 2015).

Enzymatic Activity Enhancement

Interestingly, certain pyrazolopyrimidine derivatives have shown potential in enhancing enzymatic activity. This unique application could pave the way for their use in biochemical research and industrial processes, highlighting the compound's versatility beyond pharmaceutical applications (Abd & Awas, 2008).

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide, is VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . VEGFR-2 is a crucial enzyme that mediates its function by transferring the phosphoryl group from the gamma position of ATP, resulting in the phosphorylation of tyrosine residues in proteins . It plays pivotal roles in regulating various essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

The compound interacts with VEGFR-2 and inhibits its activity. The most potent derivative of this compound, referred to as compound 12b in the study, had potent activity against VEGFR-2 with an IC50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC50 = 0.035 ± 0.012 μM . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of VEGFR-2 affects the VEGF signaling pathway, which is crucial for angiogenesis, the process of new blood vessel formation. This disruption can lead to significant antiangiogenic activity, which is particularly relevant in the context of cancer, where angiogenesis plays a critical role in tumor growth and metastasis .

Result of Action

The compound exhibits significant antitumor activity. For instance, compound 12b exhibited the highest anticancer activity against MDA-MB-468 and T-47D cell lines (breast cancer cell lines) with IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively . It was also found to stop the cell cycle at the S phase and significantly increase total apoptosis in the MDA-MB-468 cell line by 18.98-fold compared to the control . Moreover, compound 12b increased the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold as compared to the control .

Propriétés

IUPAC Name |

1-(4-methylphenyl)-5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O3/c1-15-7-9-17(10-8-15)27-13-16(11-20(27)30)22(31)26-28-14-24-21-19(23(28)32)12-25-29(21)18-5-3-2-4-6-18/h2-10,12,14,16H,11,13H2,1H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDLFVKVNXAGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)

![N-cyclohexyl-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3014142.png)